N-Desmethyl N-hydroxymethyl regorafenib is a chemical compound that serves as an important intermediate in the synthesis of regorafenib, a multikinase inhibitor used in cancer therapy. Regorafenib is primarily indicated for treating metastatic colorectal cancer and gastrointestinal stromal tumors. The compound is characterized by its pharmacological activity, which is derived from its metabolic transformation through cytochrome P450 enzymes, particularly CYP3A4 and UGT1A9, leading to active metabolites that contribute to its therapeutic effects .
N-Desmethyl N-hydroxymethyl regorafenib is classified as a pharmaceutical intermediate. It is derived from regorafenib through metabolic processes involving demethylation and hydroxymethylation. This compound plays a critical role in drug development, particularly in enhancing the efficacy and safety profiles of therapeutic agents targeting similar pathways as regorafenib .
The synthesis of N-desmethyl N-hydroxymethyl regorafenib can be achieved through various chemical reactions that involve the modification of the regorafenib molecule. Common methods include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of N-desmethyl N-hydroxymethyl regorafenib .
N-Desmethyl N-hydroxymethyl regorafenib retains the core structure of regorafenib but features modifications at specific functional groups. The molecular formula can be represented as C_{19}H_{21}ClF_{3}N_{5}O_{3}, indicating the presence of various functional groups that contribute to its biological activity.
N-Desmethyl N-hydroxymethyl regorafenib participates in several chemical reactions that are pivotal for its pharmacological activity:
The reactions are typically catalyzed by liver enzymes, which play a significant role in drug metabolism. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions .
N-Desmethyl N-hydroxymethyl regorafenib acts primarily through inhibition of multiple kinases involved in tumor growth and angiogenesis. Its mechanism includes:
Research indicates that these mechanisms lead to significant tumor regression in various cancer models, supporting its use in clinical settings .
Relevant analyses often include thermal stability assessments and solubility studies to optimize formulation strategies for pharmaceutical applications .
N-Desmethyl N-hydroxymethyl regorafenib has significant applications in scientific research and drug development:
N-Desmethyl N-Hydroxymethyl Regorafenib (CAS No. 1343498-71-4) is a key metabolite and impurity of the multikinase inhibitor regorafenib. Its systematic IUPAC name is 4-[4-[[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide [1] [6]. The molecular formula is C₂₁H₁₅ClF₄N₄O₄, with a molecular weight of 498.81 g/mol [1] [9]. Structurally, it differs from regorafenib (C₂₁H₁₅ClF₄N₄O₃, MW 482.82 g/mol) through two modifications:
The compound retains regorafenib’s core pharmacophores:
Table 1: Structural Comparison to Regorafenib
Feature | Regorafenib | N-Desmethyl N-Hydroxymethyl Regorafenib |
---|---|---|
Molecular Formula | C₂₁H₁₅ClF₄N₄O₃ | C₂₁H₁₅ClF₄N₄O₄ |
Molecular Weight | 482.82 g/mol | 498.81 g/mol |
N-Substituent | N-Methyl (-CH₃) | N-Hydroxymethyl (-CH₂OH) |
Urea Group | N-Methylated | Demethylated |
N-Desmethyl N-Hydroxymethyl Regorafenib is achiral due to the absence of stereogenic centers, consistent with regorafenib’s stereochemistry [2] [9]. Key considerations include:
Regorafenib’s metabolites M-2 (N-oxide) and M-5 (N-desmethyl N-oxide) share similar achirality, confirming that stereochemistry is unaltered in major phase I metabolites [8] [9].
The compound’s pharmacological behavior is governed by these key properties:
Table 2: Physicochemical Profile Summary
Property | Characteristics | Analytical Evidence |
---|---|---|
Physical State | Solid (crystalline powder) | Supplier specifications [1] [6] |
Water Solubility | Low (<1 mg/mL) | Pharmacopeial testing [6] |
Organic Solubility | Soluble: MeOH, acetonitrile, ethyl acetate | HPLC dilution studies [1] |
LogP | ~3.5–4.0 (estimated) | Chromatographic retention [9] |
Degradation Pathways | Hydrolysis (urea), oxidation (hydroxymethyl) | Stability studies [7] |
The hydroxymethyl modification marginally enhances hydrophilicity versus regorafenib but insufficiently improves aqueous solubility for unformulated use. Its stability profile necessitates controlled handling during analytical applications [1] [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1